An In-depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid
An In-depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid
Introduction
1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative with significant relevance in pharmacology and forensic toxicology.[1] It is primarily known as a metabolite of AB-FUBINACA, a potent synthetic cannabinoid.[2][3] As such, its identification is crucial for monitoring the intake of its parent compound in biological samples.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological context, tailored for researchers and professionals in drug development and forensic science.
Core Chemical and Physical Properties
The fundamental properties of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid are summarized below. These values are critical for its identification, handling, and application in experimental settings.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid[4] |
| CAS Number | 50264-63-6[1][4] |
| Molecular Formula | C₁₅H₁₁FN₂O₂[1][4] |
| Synonyms | AB-FUBINACA metabolite 4, 1-(p-fluorobenzyl)-1H-indazole-3-carboxylic acid[4][5] |
| InChIKey | VRKPPEZAPRSYRE-UHFFFAOYSA-N[4] |
| SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O[4] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 270.26 g/mol [1][4] | |
| Melting Point | 194°C[1] | Measured in acetic acid |
| Boiling Point | 495.5 ± 30.0°C[1] | Predicted |
| Density | 1.34 ± 0.1 g/cm³[1] | Predicted |
| pKa | 3.06 ± 0.10[1] | Predicted |
Synthesis and Experimental Protocols
The synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid can be achieved via a two-step process starting from methyl 1H-indazole-3-carboxylate. The general workflow involves an N-alkylation reaction followed by the hydrolysis of the methyl ester.
Experimental Workflow: Synthesis Pathway
Caption: Synthetic route for 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid.
Detailed Protocol: Synthesis
A representative protocol for the synthesis is detailed below, adapted from methodologies for similar indazole derivatives.[6]
Step 1: Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
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Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the indazole nitrogen.
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Alkylation: To the stirring mixture, add 1-(bromomethyl)-4-fluorobenzene (1.1 equivalents) dropwise at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester intermediate.[6]
Step 2: Hydrolysis to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid
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Reaction Setup: Dissolve the purified methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate from Step 1 in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 3-5 equivalents), and heat the mixture to reflux for 2-4 hours.
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Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 1M HCl).
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Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.
Biological Activity and Significance
This compound is of particular interest due to its role as a metabolite of the synthetic cannabinoid AB-FUBINACA and its own intrinsic biological activities.
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Forensic Marker: It serves as a key analytical reference standard for confirming the use of AB-FUBINACA in forensic toxicology.[1] Its presence in urine or blood samples is a definitive indicator of exposure to the parent drug.
-
Metabolic Pathway: The primary metabolic pathway for the formation of this compound from AB-FUBINACA is through the hydrolysis of the terminal amide group.[1]
Caption: Metabolic conversion of AB-FUBINACA to its carboxylic acid metabolite.
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Pharmacological Activity: While primarily a metabolite, the compound itself exhibits biological activity. It has been identified as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4) with an IC50 > 2.5 μM.[2][3] Furthermore, the indazole class of compounds is known to interact with various biological targets, including the potential modulation of kinase pathways such as MAPKAP kinases, which are involved in inflammation and cell proliferation.[1] Compounds with similar structures have also shown potential in reducing pro-inflammatory cytokines like IL-1 and TNF-alpha.[1]
References
- 1. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 50264-63-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | Measles Who [who-measles.org]
- 4. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | C15H11FN2O2 | CID 206430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID [drugfuture.com]
- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
